N-(4-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
CAS No.: 1021216-39-6
Cat. No.: VC11975997
Molecular Formula: C22H20N4O2S
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021216-39-6 |
|---|---|
| Molecular Formula | C22H20N4O2S |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C22H20N4O2S/c1-2-28-18-10-8-17(9-11-18)24-21(27)15-29-22-20-14-19(16-6-4-3-5-7-16)25-26(20)13-12-23-22/h3-14H,2,15H2,1H3,(H,24,27) |
| Standard InChI Key | MTCJGDCZPMSOIY-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 |
Introduction
Synthesis
Although specific synthesis details for this exact compound are not available in the provided sources, similar compounds are typically synthesized using multistep organic synthesis methods. The general approach involves:
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Preparation of the pyrazolo[1,5-a]pyrazine core: This is often achieved by cyclization reactions involving hydrazine derivatives and diketones or related precursors.
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Formation of the sulfanyl-acetamide linkage: This step may involve thiolation reactions followed by coupling with an acetamide derivative.
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Attachment of the 4-ethoxyphenyl group: This can be achieved via nucleophilic substitution or amide bond formation.
Characterization of such compounds is typically performed using:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
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Mass Spectrometry (MS) for molecular weight determination.
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Infrared (IR) Spectroscopy for functional group analysis.
Potential Applications
The compound’s structure suggests several potential applications:
Biological Activity
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The presence of heterocycles like pyrazolo[1,5-a]pyrazine often correlates with bioactivity, including anti-inflammatory, anticancer, or antimicrobial properties.
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Sulfur-containing groups (e.g., sulfanyl) are known to enhance interactions with biological targets such as enzymes or receptors.
Drug Development
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The compound could serve as a scaffold for designing inhibitors targeting enzymes like kinases or oxidoreductases due to its aromatic and heterocyclic nature.
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Molecular docking studies could explore its binding affinity to specific protein targets.
Material Science
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Aromatic and heterocyclic compounds are sometimes investigated for their optical or electronic properties, though this would depend on further testing.
Research Findings on Related Compounds
While specific data on this compound is unavailable in the provided results, related compounds have been studied extensively:
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Similar pyrazole derivatives have demonstrated antiproliferative activity by inducing apoptosis in cancer cells .
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Sulfur-containing acetamides have shown antifungal and antimicrobial activities .
Data Table: Key Features
| Feature | Details |
|---|---|
| Molecular Formula | CHNOS |
| Key Functional Groups | Ethoxyphenyl, Pyrazolo[1,5-a]pyrazine, Sulfanyl-acetamide |
| Potential Applications | Medicinal chemistry (anti-inflammatory, anticancer), material science |
| Characterization Tools | NMR, MS, IR |
Future Directions
To fully explore the potential of N-(4-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide:
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Conduct in vitro and in vivo biological testing to determine its efficacy against specific diseases.
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Perform molecular docking studies to identify potential protein targets.
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Investigate its physicochemical properties for possible use in material science.
This compound represents a promising candidate for further research in drug discovery and development programs due to its unique structural features and potential bioactivity.
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